
Piperidine, 1-(3-(o-phenoxyphenoxy)propyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine, 1-(3-(o-phenoxyphenoxy)propyl)-, hydrochloride: is a chemical compound with the molecular formula C20H25NO2·HCl. It is known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a propyl chain substituted with two phenoxy groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-(3-(o-phenoxyphenoxy)propyl)-, hydrochloride typically involves the reaction of piperidine with a propyl chain bearing two phenoxy groups. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid to facilitate the formation of the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the pure hydrochloride salt.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the phenoxy groups to phenol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Phenol derivatives.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Piperidine, 1-(3-(o-phenoxyphenoxy)propyl)-, hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It is often employed in assays to investigate enzyme inhibition and receptor binding.
Medicine: Medically, this compound has potential applications as an analgesic and anesthetic agent. Its structure allows it to interact with central nervous system receptors, providing pain relief and sedation.
Industry: Industrially, this compound is used in the production of polymers and resins. It acts as a stabilizer and modifier, enhancing the properties of the final products.
Mecanismo De Acción
The mechanism of action of Piperidine, 1-(3-(o-phenoxyphenoxy)propyl)-, hydrochloride involves its interaction with specific molecular targets in the body. The piperidine ring allows it to bind to receptors in the central nervous system, modulating their activity. This interaction can lead to analgesic and anesthetic effects by inhibiting the transmission of pain signals.
Comparación Con Compuestos Similares
- Piperidine, 1-(3-(phenoxy)propyl)-, hydrochloride
- Piperidine, 1-(3-(o-phenoxyphenyl)propyl)-, hydrochloride
- Piperidine, 1-(3-(p-phenoxyphenoxy)propyl)-, hydrochloride
Uniqueness: Piperidine, 1-(3-(o-phenoxyphenoxy)propyl)-, hydrochloride is unique due to the presence of two phenoxy groups on the propyl chain. This structural feature enhances its binding affinity to certain receptors, making it more effective in its applications compared to similar compounds with only one phenoxy group or different substitution patterns.
Propiedades
Número CAS |
24591-47-7 |
|---|---|
Fórmula molecular |
C20H26ClNO2 |
Peso molecular |
347.9 g/mol |
Nombre IUPAC |
1-[3-(2-phenoxyphenoxy)propyl]piperidine;hydrochloride |
InChI |
InChI=1S/C20H25NO2.ClH/c1-3-10-18(11-4-1)23-20-13-6-5-12-19(20)22-17-9-16-21-14-7-2-8-15-21;/h1,3-6,10-13H,2,7-9,14-17H2;1H |
Clave InChI |
JGGABGKSJGDTLZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCCOC2=CC=CC=C2OC3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


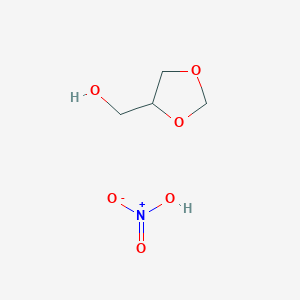
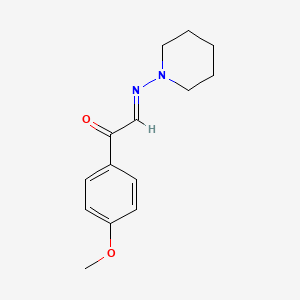

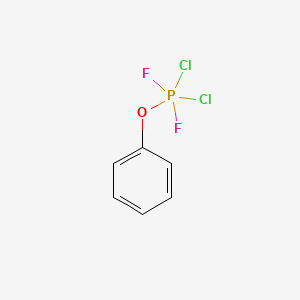
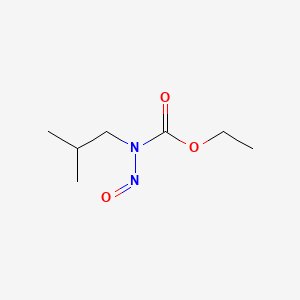

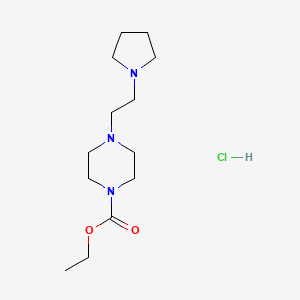
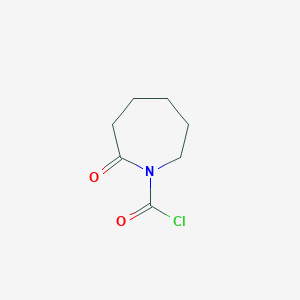
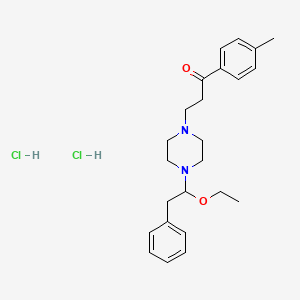


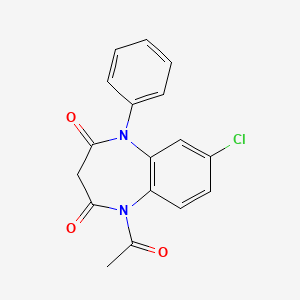
![(E)-N-[4-(Pentyloxy)phenyl]-1-(4-propoxyphenyl)methanimine](/img/structure/B14702541.png)

